molecular formula C11H17NO3 B13920690 Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13920690
M. Wt: 211.26 g/mol
InChI Key: XNGQWZRHFAHMSX-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and conformational constraints, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate typically involves the formation of the spirocyclic ring system. One common method involves the cyclization of a suitable precursor under specific conditions. For example, the reaction of a tert-butyl ester with an appropriate azaspiro compound can yield the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold in drug design, potentially leading to the development of new pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks.

    Biological Studies: The compound can be used in studies to understand the biological activity of spirocyclic compounds and their interactions with biological targets.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
  • Tert-butyl 4-oxa-5-thia-6-azaspiro[2.4]heptane-6-carboxylate
  • Tert-butyl 5,5-dioxo-6-oxa-5λ⁶-thia-4-azaspiro[2.4]heptane-4-carboxylate

Uniqueness

Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness can be advantageous in applications requiring specific conformational and steric characteristics .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8(13)4-5-11(12)6-7-11/h4-7H2,1-3H3

InChI Key

XNGQWZRHFAHMSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC12CC2

Origin of Product

United States

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